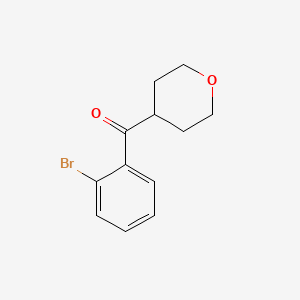










|
REACTION_CXSMILES
|
[Cl-].[Li+].[Cu](C#N)C#N.[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-:15].[Br-].Br[IH][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[O:25]1[CH2:30][CH2:29][CH:28]([C:31](Cl)=[O:32])[CH2:27][CH2:26]1>C1COCC1>[Br:15][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:31]([CH:28]1[CH2:29][CH2:30][O:25][CH2:26][CH2:27]1)=[O:32] |f:0.1,3.4.5.6.7|
|


|
Name
|
|
|
Quantity
|
0.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
0.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
7.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]
|
|
Name
|
I-Bromo-2-iodobenzene
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br[IH]C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)C(=O)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the flask was removed from the cold bath
|
|
Type
|
ADDITION
|
|
Details
|
After 30 min additional dry THF (5 mL) was added
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
stirred for another 40 min
|
|
Duration
|
40 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by addition of saturated ammonium chloride (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (100 mL) and water (100 mL) were added
|
|
Type
|
ADDITION
|
|
Details
|
the phases were mixed
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C(=O)C1CCOCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |